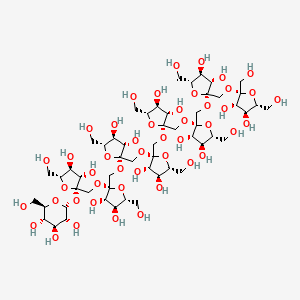

Fructo-oligosaccharide DP9/GF8

Description

Overview of Fructo-oligosaccharides (FOS) as Carbohydrate Research Subjects

Fructo-oligosaccharides are a class of carbohydrates composed of short chains of fructose (B13574) units. healthline.com They belong to a larger group of nondigestible oligosaccharides that have become prominent subjects in functional food and nutritional science research. ayurvedjournal.commdpi.com Structurally, FOS consists of fructose molecules linked by β-(2→1) glycosidic bonds, often with a terminal glucose unit. ayurvedjournal.com This unique linkage prevents their hydrolysis by human digestive enzymes, allowing them to pass through the small intestine to the colon where they can be utilized by gut microbiota. healthline.comayurvedjournal.com

The study of FOS extends across various scientific disciplines, including food chemistry, microbiology, and human health. Researchers are particularly interested in their potential as prebiotics, which are substances that promote the growth of beneficial bacteria in the gut. mdpi.comtandfonline.com Furthermore, their low caloric value and subtly sweet taste make them attractive as sugar substitutes in a variety of food products. healthline.comayurvedjournal.com The growing consumer demand for healthier food options has fueled extensive research into the sources, production, and applications of FOS. ayurvedjournal.commdpi.com

Importance of Degree of Polymerization (DP) in FOS Research and Specificity of DP9/GF8

The degree of polymerization (DP) refers to the number of monomeric units in a polymer, and in the case of FOS, it signifies the number of fructose (and the terminal glucose) units in the chain. The DP is a crucial determinant of the physicochemical and biological properties of FOS. Fructans can have a DP ranging from 2 to over 60. mdpi.com Shorter-chain FOS, typically with a DP between 2 and 9, exhibit different characteristics compared to their longer-chain counterparts like inulin (B196767). nih.gov

Fructo-oligosaccharide DP9/GF8 is a specific FOS molecule with a degree of polymerization of 9. medchemexpress.comtargetmol.combiocat.com The "GF8" designation indicates that it consists of a glucose (G) unit and eight fructose (F) units. medchemexpress.cominvivochem.com This specific chain length places it at the higher end of the short-chain FOS spectrum. The precise number of fructose units influences properties such as solubility, sweetness, and, most importantly, its fermentation profile by different species of gut bacteria. Research suggests that the fermentation of FOS can be chain-length dependent, with some gut microbes showing preferential utilization of specific DP FOS. nih.gov This specificity underscores the importance of studying individual FOS molecules like DP9/GF8 to understand their precise effects.

Historical Context and Current Academic Interest in this compound

The commercial use of FOS emerged in the 1980s, driven by the demand for healthier and lower-calorie food ingredients. wikipedia.org Initially, research focused on FOS mixtures with varying DP. However, with advancements in analytical techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), researchers have been able to separate and characterize individual FOS molecules with high resolution. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C54H92O46 |

|---|---|

Molecular Weight |

1477.3 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2/t18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38+,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+/m1/s1 |

InChI Key |

DBAJKYHMJYXYGC-FJMWWSHDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Chemoenzymatic Production Methodologies of Fructo Oligosaccharide Dp9/gf8

Enzymatic Transfructosylation for High Degree of Polymerization FOS Synthesis

The primary method for synthesizing Fructo-oligosaccharides (FOS), including those with a high degree of polymerization like DP9/GF8, is through enzymatic transfructosylation. frontiersin.orgnih.gov This process involves enzymes that catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose (B13894), to an acceptor molecule. The acceptor can be another sucrose molecule or a growing FOS chain. mdpi.combiotech-enzymes.com

In this reaction, an enzyme first cleaves the glycosidic bond in sucrose, releasing glucose. The remaining fructosyl moiety is then transferred to the fructose (B13574) end of an acceptor molecule, elongating the chain by one unit. mdpi.com This process repeats, leading to the formation of a mixture of FOS with varying chain lengths (DP). frontiersin.org Achieving a high concentration of DP9/GF8 requires careful control over the reaction to favor chain elongation over the competing hydrolysis reaction, where the fructosyl group is transferred to water, releasing free fructose. mdpi.com

The synthesis of FOS with a higher degree of polymerization occurs through consecutive sets of reactions where the FOS synthesized in the initial steps act as both fructosyl donors and acceptors, leading to the production of FOS with progressively higher DP. frontiersin.org

Fructosyltransferase (FTase) Origins, Characteristics, and Specificity in DP9/GF8 Production

The key enzymes responsible for FOS synthesis are fructosyltransferases (FTases). mdpi.comnih.gov These enzymes exhibit a high level of transfructosylating activity, which is crucial for producing longer-chain FOS. biotech-enzymes.com FTases are sourced from a wide variety of microorganisms, including fungi, bacteria, and yeasts. mdpi.comnih.govresearchgate.net

Fungal Sources : Filamentous fungi are a predominant source of commercially used FTases. nih.gov Species like Aspergillus niger and Aspergillus oryzae are well-known producers of these enzymes. frontiersin.orgnih.govscielo.br Fungal FTases, such as β-fructofuranosidases (EC 3.2.1.26), possess both hydrolytic and transfructosylating activities, with the latter being essential for FOS production. mdpi.comnih.gov

Bacterial Sources : Bacteria also serve as a source for FTases. For instance, Lactobacillus gasseri produces an inulosucrase (EC 2.4.1.9) capable of synthesizing FOS. nih.gov Enzymes from bacteria like Lactobacillus reuteri have been shown to produce both high-molecular-weight inulin (B196767) and FOS. nih.gov

Yeast Sources : Certain yeasts have been identified that can produce FOS through their inherent fructosyltransferase activity. researchgate.net

The specificity of the FTase is a critical factor in determining the structure and degree of polymerization of the resulting FOS. mdpi.com Enzymes with a high ratio of transferase to hydrolase activity are preferred for maximizing FOS yield. The type of linkage they create, typically β-(2→1) or β-(2→6), also defines the resulting fructan structure (inulin-type or levan-type). mdpi.comnih.gov For the production of DP9/GF8, which is an inulin-type FOS, enzymes that specifically catalyze the formation of β-(2→1) linkages are required. medchemexpress.com

| Enzyme Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) |

| Aspergillus oryzae IPT-301 | Extracellular FTase | 5.5 - 6.75 | 45 - 50 |

| Aspergillus oryzae IPT-301 | Mycelial FTase | < 6.5 | > 46 |

| Lactobacillus gasseri DSM 20604 | Inulosucrase | 5.2 | 55 |

| Aspergillus niger | β-fructofuranosidase | 5.5 | 55 |

This table presents optimized reaction conditions for various fructosyltransferases based on available research data. scielo.brnih.govscispace.com

Substrate Engineering and Reaction Parameter Optimization for Enhanced Fructo-oligosaccharide DP9/GF8 Yield

To maximize the production of high-DP FOS like DP9/GF8, meticulous optimization of reaction parameters is essential. The composition of the final FOS mixture can be controlled by adjusting factors such as substrate concentration, temperature, and pH. frontiersin.org

Temperature : Temperature affects both enzyme activity and stability. Each FTase has an optimal temperature for activity. For instance, an inulosucrase from Lactobacillus gasseri showed optimal conditions at 55°C, while other studies found that temperatures around 40°C led to high conversion rates and excellent enzyme stability for I-FOS production. nih.govnih.gov

pH : The pH of the reaction medium must be maintained at the optimum for the specific enzyme being used. For many fungal FTases, a slightly acidic pH, typically between 5.0 and 6.5, is ideal. scielo.brscispace.comresearchgate.net

Reaction Time : The duration of the enzymatic reaction is critical. As the reaction progresses, the concentration of higher DP FOS increases to a maximum before starting to decrease due to hydrolysis. frontiersin.org Therefore, it is crucial to stop the reaction at the point of maximum DPn+1 (in this case, DP9) accumulation.

| Parameter | Optimized Condition | Rationale |

| Sucrose Concentration | 60% - 80% (w/v) | High substrate concentration favors transfructosylation over hydrolysis, increasing FOS yield. nih.govresearchgate.net |

| Temperature | 40°C - 60°C | Varies by enzyme source; balances reaction rate with enzyme stability. nih.govnih.gov |

| pH | 5.0 - 6.5 | Maintains optimal enzyme conformational structure for catalytic activity. scispace.comresearchgate.net |

| Enzyme Concentration | 1.6 U/mL (example) | Sufficient enzyme is needed for an efficient reaction rate within a practical timeframe. nih.gov |

This interactive table summarizes key parameters optimized for enhancing FOS yield.

Role of Byproducts and Their Impact on Enzymatic Conversion Efficiency

During the enzymatic synthesis of FOS, glucose is generated as a primary byproduct in equimolar amounts to the fructosyl units transferred. nih.gov Residual sucrose and fructose from hydrolysis also remain in the reaction mixture. nih.gov The accumulation of these simple sugars, particularly glucose, can negatively impact the efficiency of the process. researchgate.net

To mitigate this issue and enhance the purity and yield of FOS, various strategies have been developed to remove these byproducts:

Enzymatic Glucose Conversion : Glucose oxidase can be added to the reaction to convert the byproduct glucose into gluconic acid, preventing its inhibitory effects. researchgate.net

Membrane Reactors : The use of enzyme membrane reactors (EMRs) allows for the continuous removal of glucose and other small sugars from the reaction mixture through ultrafiltration or nanofiltration, while retaining the enzyme and the larger FOS products. nih.govmdpi.com

Microbial Treatment : Fermentation using specific microorganisms, such as Zymomonas mobilis, can be employed to selectively consume glucose, fructose, and sucrose from the FOS syrup. nih.gov

The presence of these byproducts not only reduces the enzymatic conversion efficiency but also decreases the prebiotic value of the final product and increases its caloric content. nih.gov

Microbial Fermentation Strategies for this compound Biosynthesis

In addition to using isolated enzymes, FOS can be produced directly through the fermentation of microorganisms that possess fructosyltransferase activity. mdpi.commdpi.com This method involves cultivating microbial strains in a nutrient-rich medium containing sucrose as the primary substrate. The microorganisms then secrete FTases into the medium, which convert the sucrose into FOS. mdpi.com

This approach integrates enzyme production and the biotransformation process into a single step. scielo.br The selection of the right microbial strain is paramount, as the characteristics of the enzyme it produces will dictate the composition of the FOS mixture. mdpi.com

Selection and Genetic Modification of Microbial Strains with Fructosyltransferase Activity

The search for effective FOS-producing microorganisms involves screening various natural isolates, primarily fungi, bacteria, and yeasts. researchgate.net Strains that exhibit high transfructosylating activity and low hydrolytic activity are considered promising candidates. scielo.br

Once a suitable strain is identified, its FOS production capabilities can be further enhanced through genetic modification. mdpi.com This involves using molecular biology techniques to alter the microorganism's DNA. For example:

Overexpression : The gene encoding the fructosyltransferase can be overexpressed, leading to higher levels of enzyme production and, consequently, a greater yield of FOS. A mutant strain of Aspergillus oryzae S719, for instance, overexpressed the FTase gene and produced approximately 586 g/L of FOS in a bioreactor. mdpi.com

Gene Knockout : Genes responsible for undesirable byproducts or competing metabolic pathways can be deleted (knocked out) to channel more substrate towards FOS synthesis.

Directed Evolution : Techniques like UV or chemical mutagenesis can be used to generate random mutations, followed by a selection process to identify mutants with improved FTase activity or stability. mdpi.com

Deciphering the structural features of FTases that correlate with their activity and product specificity is fundamental to designing enzymes with tailored properties for producing specific FOS like DP9/GF8. mdpi.com

Bioreactor Design and Process Parameter Optimization for Scalable Production

For large-scale, industrial production of FOS via microbial fermentation, the process is carried out in specialized vessels called bioreactors. alliedacademies.org The design and operation of the bioreactor are critical for maximizing productivity and ensuring consistent product quality. alliedacademies.orgkindle-tech.com

Bioreactor Design : Stirred-tank bioreactors are commonly used for submerged fermentation due to their efficient mixing and mass transfer capabilities. alliedacademies.orgkindle-tech.com For processes using immobilized enzymes or cells, enzyme membrane reactors (EMRs) are advantageous as they allow for continuous product removal and enzyme reuse. nih.govresearchgate.net The geometric design, including the height-to-diameter ratio and the type of impeller, can significantly influence performance. frontiersin.orgnih.gov

Process Parameter Optimization : Maintaining optimal environmental conditions within the bioreactor is crucial for cell growth and enzyme production. kindle-tech.com Key parameters that are continuously monitored and controlled include:

pH : Controlled automatically by adding acid or base. nih.gov

Temperature : Maintained at the optimum for the specific microorganism using a heating/cooling jacket. nih.gov

Dissolved Oxygen : For aerobic cultures, oxygen is supplied through sparging, and the agitation rate is adjusted to ensure adequate oxygen transfer. nih.gov

Agitation Speed : Ensures uniform distribution of cells, nutrients, and oxygen, but must be controlled to avoid excessive shear stress on the cells. researchgate.net

Nutrient Feeding : A fed-batch strategy, where nutrients are added periodically, can be employed to sustain high cell densities and prolonged productivity.

Statistical methods and computational fluid dynamics (CFD) are often used to model and optimize these complex interactions, facilitating the successful scale-up from laboratory to industrial production. alliedacademies.orgsemanticscholar.org

| Parameter | Typical Range for Fermentation | Importance for Scalable Production |

| Agitation (rpm) | 200 - 300 | Ensures homogeneity of the culture medium. researchgate.netnih.gov |

| Aeration (vvm) | 0.5 - 2.0 | Provides necessary oxygen for aerobic microbial growth and enzyme synthesis. nih.gov |

| pH | 5.0 - 7.0 | Critical for microbial viability and enzyme activity. researchgate.netnih.gov |

| Temperature (°C) | 25 - 40 | Affects microbial growth rate and enzyme stability. nih.gov |

This table outlines key process parameters for optimizing FOS production in a bioreactor setting.

Co-culture Strategies for Enhanced FOS Production and Purity

A common and effective co-culture pairing involves Aureobasidium pullulans, a potent FOS producer, and Saccharomyces cerevisiae, a yeast known for its efficient glucose and fructose metabolism. In this system, A. pullulans converts sucrose into a mixture of FOS (including DP9/GF8) and glucose. Concurrently, S. cerevisiae ferments the released glucose, thereby increasing the relative concentration and purity of FOS in the fermentation broth.

Research has demonstrated that immobilizing the microorganisms can further enhance the process. In one study, using immobilized A. pullulans in a co-culture with encapsulated S. cerevisiae (inoculated after 10 hours) in a 5-liter bioreactor led to a maximal FOS concentration of 119 g/L and a yield of 0.59 g of FOS per gram of sucrose after 20 hours. This strategy increased FOS productivity from 4.9 to 5.9 g L⁻¹ h⁻¹ compared to a monoculture of immobilized A. pullulans. The encapsulated yeast successfully reduced the glucose in the medium to approximately 7.6% (w/w) after 63 hours, resulting in a final product with over 67.0% (w/w) FOS purity.

Another approach involves a two-step fermentation where FOS is first synthesized by A. pullulans, after which S. cerevisiae is introduced to metabolize the small saccharides, achieving a purity of 81.6% (w/w). These co-culture and sequential fermentation strategies significantly improve the purity of the FOS mixture, which facilitates more efficient downstream purification of specific fractions like DP9/GF8.

Table 1: Performance of Co-culture Strategies in FOS Production

| Microorganism 1 (FOS Producer) | Microorganism 2 (Sugar Consumer) | Strategy | Max FOS Concentration (g/L) | FOS Purity (% w/w) | Reference |

|---|---|---|---|---|---|

| Aureobasidium pullulans (Immobilized) | Saccharomyces cerevisiae (Encapsulated) | Sequential Inoculation | 119 | > 67.0 | |

| Aureobasidium pullulans | Saccharomyces cerevisiae | Two-Step Fermentation | Not Specified | 81.6 | |

| Aspergillus japonicus (Immobilized) | Pichia heimii (Immobilized) | Continuous Co-fermentation | 182.7 | 98.2 |

Novel Chemical and Chemoenzymatic Synthesis Routes for this compound

The primary route for FOS synthesis, including DP9/GF8, is enzymatic rather than purely chemical. The process relies on the transfructosylation activity of fructosyltransferase enzymes (EC 2.4.1.9) or β-fructofuranosidases (EC 3.2.1.26). These enzymes catalyze the transfer of fructose units from a donor substrate, most commonly sucrose, to an acceptor molecule. When sucrose is the acceptor, a chain of fructose units is built upon the sucrose molecule, leading to the formation of FOS of varying chain lengths (DP3, DP4, up to DP9 and higher).

Chemoenzymatic strategies can involve the use of chemically modified substrates or acceptors to guide the synthesis toward specific products, although the core reaction remains enzymatic. For instance, enzymes can transfer fructose moieties to other carbohydrates besides sucrose, creating novel oligosaccharides. An inulosucrase from Lactobacillus gasseri has been shown to transfer fructose from sucrose to maltose, producing maltosylfructosides. While not directly producing FOS, this demonstrates the versatility of these enzymes in chemoenzymatic approaches.

The production of FOS with a high degree of polymerization like DP9/GF8 is influenced by several factors in the enzymatic reaction:

Enzyme Source: The type and source of the fructosyltransferase are critical, as different enzymes produce different distributions of FOS chain lengths. Enzymes from sources like Aspergillus niger are commonly used for commercial production.

Reaction Time and Temperature: Optimizing reaction time is crucial to maximize the yield of desired FOS before enzymatic hydrolysis begins to break down the newly formed oligosaccharides.

A typical enzymatic synthesis yields a syrup containing about 55-60% FOS, with the remainder being glucose, fructose, and unreacted sucrose. This complex mixture then requires advanced purification to isolate specific components like DP9/GF8.

Advanced Purification and Isolation Techniques for this compound from Complex Mixtures

Due to the complexity of the raw FOS syrup, which contains residual monosaccharides, disaccharides, and a range of FOS with different degrees of polymerization, advanced purification techniques are essential for isolating high-purity fractions such as DP9/GF8.

Membrane-based technologies offer a cost-effective and efficient method for purifying FOS from smaller sugar molecules. These processes separate molecules based on size and charge.

Enzyme Membrane Bioreactors (EMBRs): An EMBR integrates the enzymatic synthesis of FOS with membrane filtration in a single unit. The enzyme is retained by an ultrafiltration (UF) or nanofiltration (NF) membrane, while the smaller products (FOS) and byproducts (glucose, fructose) can be selectively removed. This allows for continuous production and separation. Studies have investigated the use of multi-channel ceramic membranes with a 1-kDa molecular weight cut-off (MWCO) for the production of FOS at high sucrose concentrations (60%). This integration can achieve high purity; for example, an EMBR followed by fermentation with Bacillus coagulans has been reported to achieve a purity of 96.6%.

Nanofiltration (NF): Nanofiltration is particularly effective for separating oligosaccharides from monosaccharides. Polyamide NF membranes (such as NP030) have been shown to effectively retain FOS while allowing glucose, fructose, and sucrose to pass through into the permeate. In one study, the NP030 membrane exhibited an observed retention of 0.66 for FOS, while the retentions for glucose, fructose, and sucrose were much lower at 0.18, 0.15, and 0.24, respectively. This differential separation allows for the enrichment of FOS in the retentate. Diafiltration, a process where the retentate is washed with solvent, can further enhance purity to around 80% FOS. Interestingly, the presence of FOS can create a polarization layer on the membrane that enhances the separation of fructose and glucose.

Table 2: Performance of Membrane-Based Separation for FOS Purification

| Membrane Type | Technique | Key Finding | FOS Retention | Glucose Retention | Reference |

|---|---|---|---|---|---|

| Polyamide (NP030) | Nanofiltration | Highest difference between FOS and sucrose retention. | 0.66 | 0.18 | |

| Ceramic | Enzyme Membrane Bioreactor | Stable permeation flux of ~7.5 L·h⁻¹·m² at 600 g/L sugar concentration. | Not Specified | Not Specified | |

| Spiral Wound (1 kDa MWCO) | Nanofiltration | FOS presence enhances fructose/glucose separation. | Not Specified | Not Specified |

Chromatography is a powerful technique for high-resolution separation of individual FOS species, including DP9/GF8, from complex mixtures.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, making it suitable for separating polar compounds like FOS that might irreversibly adsorb to solid stationary phases. However, the high polarity of FOS makes direct separation challenging. A novel strategy involves pre-column derivatization, such as acetylation, to modify the FOS structure and reduce its polarity. The acetylated FOS can then be effectively separated using a two-phase solvent system (e.g., petroleum ether–n-butanol–methanol–water). After separation, the acetyl groups are removed to yield the purified FOS. Using this method, FOS species like kestose (DP3), nystose (B80899) (DP4), and 1,1,1-kestopentaose (DP5) have been purified to over 98% purity in a single run. This approach is highly applicable for isolating longer-chain FOS like DP9/GF8.

Ion Exchange Chromatography (IEC): IEC, particularly anion exchange chromatography, can separate oligosaccharides based on the weak acidic nature of their hydroxyl groups. This method is effective for separating FOS based on their degree of polymerization.

Simulated Moving Bed (SMB) Chromatography: SMB is a continuous chromatographic process that offers high throughput and reduced solvent consumption, making it suitable for industrial-scale purification. Design simulations for separating FOS from a mixture of glucose, fructose, and sucrose using SMB with a cation exchange resin have shown the potential to achieve a FOS purity of 90% with a yield greater than 95%. This technique is highly promising for the large-scale production of high-purity FOS fractions.

Other Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are primarily used for the analysis and quantification of FOS mixtures but can also be adapted for preparative scale purification. For HPLC analysis, columns like XAmide are effective, often using an acetonitrile-water mobile phase and an Evaporative Light Scattering Detector (ELSD) for detection.

Table 3: Summary of Chromatographic Methods for FOS Purification

| Chromatographic Technique | Principle | Key Feature / Result | Purity Achieved | Reference |

|---|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition | Requires pre-column acetylation to reduce polarity. | > 98% for DP3-DP5 | |

| Simulated Moving Bed (SMB) Chromatography | Continuous liquid-solid chromatography | High throughput and efficiency; low solvent use. | > 90% (simulated) | |

| High-Performance Liquid Chromatography (HPLC) | Adsorption / Partition | Primarily analytical, can be scaled for purification. Good separation with XAmide columns. | Not Specified (Analytical) | |

| High-Performance Thin-Layer Chromatography (HPTLC) | Adsorption | Suitable for analyzing complex FOS mixtures using automated multiple development (AMD). | Not Specified (Analytical) |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Glucose |

| Fructose |

| Sucrose |

| 1-Kestose (Kestose, GF2) |

| Nystose (GF3) |

| 1,1-Kestotetraose |

| 1F-fructofuranosylnystose (DP5) |

| 1,1,1-Kestopentaose |

| Maltose |

| Maltosylfructosides |

| Acetonitrile (B52724) |

| Petroleum ether |

| n-Butanol |

| Methanol |

Advanced Structural Characterization and Glycosidic Linkage Analysis of Fructo Oligosaccharide Dp9/gf8

High-Resolution Spectroscopic Methodologies for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of complex oligosaccharides like Fructo-oligosaccharide DP9/GF8. These techniques provide insights into the atomic-level connectivity and spatial arrangement of the monosaccharide units.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fructosyl and Glucosyl Linkage Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of oligosaccharides. globalsciencebooks.info One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify the individual sugar residues, their anomeric configurations (α or β), and the specific carbons involved in the glycosidic linkages. globalsciencebooks.infonih.gov

For this compound, ¹H-NMR spectra would reveal characteristic signals for the anomeric protons of the glucose and fructose (B13574) residues. researchgate.net The coupling constants (J-values) of these signals help in determining the anomeric configuration. globalsciencebooks.info However, due to the repetitive nature of the fructose units, significant signal overlap is expected in the ¹H-NMR spectrum of a DP9 oligosaccharide. globalsciencebooks.infonih.gov

¹³C-NMR spectroscopy offers better signal dispersion and is particularly useful for identifying the carbon atoms involved in glycosidic linkages. scispace.comnih.gov The chemical shifts of the anomeric carbons (C1 of glucose and C2 of fructose) are highly indicative of the linkage type and anomeric configuration. scispace.com

To overcome the challenges of signal overlap in 1D spectra, various 2D NMR techniques are employed:

Correlation Spectroscopy (COSY): Establishes proton-proton couplings within the same sugar residue, allowing for the tracing of the spin systems of each monosaccharide. globalsciencebooks.info

Total Correlation Spectroscopy (TOCSY): Extends the correlation to the entire spin system of a sugar residue, aiding in the assignment of all protons within a single monosaccharide unit.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon, providing a map of the C-H pairs. globalsciencebooks.info

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for identifying the glycosidic linkages by observing correlations between the anomeric proton/carbon of one residue and the carbon/proton at the linkage position of the adjacent residue. globalsciencebooks.info For a β-(2→1) linkage in GF8, an HMBC experiment would show a correlation between the C2 of a fructose unit and H1 of the next fructose unit.

Table 1: Representative ¹³C-NMR Chemical Shifts for Fructo-oligosaccharides

| Carbon Atom | Kestose (GF2) mdpi.com | Nystose (B80899) (GF3) mdpi.com | 1,1,1-Kestopentaose (GF4) mdpi.com |

| Glucose Unit | |||

| G-1 | 92.4 | 92.4 | 92.3 |

| G-2 | 71.0 | 71.0 | 71.0 |

| G-3 | 72.3 | 72.4 | 72.3 |

| G-4 | 69.1 | 69.1 | 69.1 |

| G-5 | 72.4 | 72.3 | 72.4 |

| G-6 | 60.0 | 60.0 | 60.0 |

| Fructose Units | |||

| Fa-1 | 60.2 | 60.9 | 60.3 |

| Fa-2 | 103.6 | 103.1 | 103.5 |

| Fa-3 | 76.5 | 76.6 | 76.5 |

| Fa-4 | 73.7 | 73.7 | 73.7 |

| Fa-5 | 81.0 | 81.0 | 81.0 |

| Fa-6 | 62.0 | 62.1 | 62.1 |

| Fb-1 | 60.7 | 60.7 | 60.5 |

| Fb-2 | 103.1 | 102.9 | 103.1 |

| Fb-3 | 76.5 | 76.6 | 76.5 |

| Fb-4 | 74.3 | 74.2 | 74.1 |

| Fb-5 | 81.1 | 81.0 | 81.0 |

| Fb-6 | 62.2 | 62.1 | 62.1 |

| Fc-1 | 60.2 | 60.8 | |

| Fc-2 | 103.6 | 102.9 | |

| Fc-3 | 77.3 | 77.2 | |

| Fc-4 | 74.3 | 74.2 | |

| Fc-5 | 81.1 | 81.0 | |

| Fc-6 | 62.1 | 62.1 | |

| Fd-1 | 60.8 | ||

| Fd-2 | 102.9 | ||

| Fd-3 | 77.4 | ||

| Fd-4 | 74.3 | ||

| Fd-5 | 81.1 | ||

| Fd-6 | 62.1 |

Note: This table shows representative data for lower DP FOS. Specific chemical shifts for DP9/GF8 may vary slightly but will follow similar patterns.

Mass Spectrometry (MS) Applications in Oligosaccharide Sequence Determination and Isomer Differentiation (e.g., UHPLC-Q-Exactive Orbitrap MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. nih.gov When coupled with a high-resolution separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), it becomes a powerful tool for analyzing complex mixtures and differentiating isomers. escholarship.org A Q-Exactive Orbitrap MS provides high-resolution and accurate mass measurements, which are crucial for assigning elemental compositions to the parent ion and its fragments. escholarship.org

For this compound, MS analysis would confirm its molecular weight. Tandem mass spectrometry (MS/MS) is then used to sequence the oligosaccharide. In MS/MS, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation of oligosaccharides typically occurs at the glycosidic bonds, leading to the formation of B, C, Y, and Z ions, and also through cross-ring cleavages, which produce A and X ions. nih.govnih.gov The pattern of these fragment ions provides information about the sequence of monosaccharides and their linkage positions. nih.govnih.gov

Permethylation is a common derivatization technique used in oligosaccharide MS analysis. It replaces all free hydroxyl groups with methyl groups, which increases the volatility and stability of the molecule and directs fragmentation to the glycosidic bonds, simplifying the interpretation of the spectra. nih.gov

Table 2: Theoretical Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Theoretical m/z |

| [M+Na]⁺ | C₅₄H₉₂O₄₆Na | 1499.4862 |

| [M+K]⁺ | C₅₄H₉₂O₄₆K | 1515.4501 |

| [M+H]⁺ | C₅₄H₉₃O₄₆ | 1477.5052 |

Note: These are theoretical values. Experimental values would be obtained from a high-resolution mass spectrometer.

Advanced Chromatographic and Electrophoretic Techniques for this compound Isomer Separation and Profiling

Due to the potential for structural isomerism in this compound (e.g., branching or different linkage types), advanced separation techniques are essential for isolating and profiling these isomers.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of carbohydrates without the need for derivatization. thermofisher.com At high pH, the hydroxyl groups of carbohydrates become ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.com The retention time of homologous series of oligosaccharides, such as fructans, generally increases with the degree of polymerization. nih.gov HPAEC-PAD has been successfully used to resolve fructans with a DP of up to 60. epa.gov This technique would be capable of separating this compound from other FOS of different chain lengths and potentially from its isomers. Pulsed Amperometric Detection provides sensitive and specific detection of carbohydrates. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC) and Gel Permeation Chromatography (GPC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for the separation of polar compounds like oligosaccharides. knauer.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. knauer.net This creates a water-rich layer on the stationary phase, and separation is achieved based on the partitioning of the analytes between this layer and the mobile phase. knauer.net HILIC is particularly well-suited for separating oligosaccharide isomers and has been used to separate FOS with a DP of up to 17. knauer.netlcms.cz

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. shimadzu.comtainstruments.com Larger molecules elute first, while smaller molecules can enter the pores of the stationary phase and have longer retention times. shimadzu.comtainstruments.com GPC is primarily used to determine the molecular weight distribution of a polymer sample. shimadzu.com For this compound, GPC would be used to confirm its molecular weight and to assess the purity of a sample by identifying the presence of lower or higher molecular weight oligosaccharides. aber.ac.uk

Table 3: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle of Separation | Primary Application for DP9/GF8 |

| HPAEC-PAD | Anion exchange of ionized carbohydrates | Profiling and quantification of different DP fructans, potential isomer separation |

| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Separation of isomers, analysis of complex mixtures |

| GPC | Size exclusion based on hydrodynamic volume | Molecular weight determination and distribution analysis |

Enzymatic Digestion and Glycosidase Profiling for Fine Structural Mapping

Enzymatic digestion using specific glycosidases is a valuable tool for the fine structural mapping of oligosaccharides. The use of enzymes with known specificities allows for the targeted cleavage of glycosidic bonds, and the analysis of the resulting fragments provides detailed structural information.

For this compound, a combination of exo- and endo-glycosidases can be used:

Exo-inulinases: These enzymes cleave terminal fructose residues from the non-reducing end of the fructan chain. nih.gov Treatment of GF8 with an exo-inulinase would sequentially release fructose units, and monitoring the reaction over time using a technique like HPAEC-PAD would confirm the linear nature of the fructose chain.

β-Fructofuranosidase (Invertase): This enzyme specifically hydrolyzes the sucrose (B13894) linkage (α-1,2-β) between the terminal glucose and the first fructose unit.

By carefully selecting the enzymes and analyzing the digestion products by chromatographic and mass spectrometric methods, the precise arrangement and linkage of all monosaccharide units in this compound can be definitively determined.

Computational Glycomics and Glycoinformatics for this compound Conformation and Interaction Prediction

The intricate three-dimensional structure and dynamic behavior of this compound (GF8), an inulin-type fructan with a degree of polymerization of nine, are pivotal to its biological function. Computational glycomics and glycoinformatics offer powerful in silico approaches to elucidate the conformational landscape and predictive interactions of this complex oligosaccharide. These computational methods provide insights that are often challenging to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations are a cornerstone of computational glycomics, enabling the exploration of the conformational space of oligosaccharides in a simulated physiological environment. nih.govnih.govjst.go.jptandfonline.com For fructans like GF8, MD simulations can reveal the energetically favorable conformations and the flexibility of the β(2→1) glycosidic linkages that define its backbone. researchgate.net Studies on inulin-type fructans have suggested that their conformation is influenced by the degree of polymerization. nih.gov Research on inulin (B196767) oligomers has indicated that molecules with a degree of polymerization higher than eight may adopt more rigid, secondary helical structures. nih.gov Specifically, a 5/1 helix has been proposed for inulin molecules, which would suggest a structured conformation for GF8. nih.gov Conversely, other molecular dynamics simulations have indicated that inulin can also exist as a more flexible random coil. nih.gov

The conformational preferences of this compound are critical for its interactions with biological macromolecules, such as proteins. The spatial arrangement of its fructose and terminal glucose units dictates its ability to fit into the binding sites of enzymes and receptors.

A variety of glycoinformatics tools and databases are available to facilitate the study of oligosaccharides like GF8. These resources are invaluable for building 3D models, analyzing structural features, and predicting interactions.

| Tool/Database | Function | Application for this compound |

| GLYCAM-web | Generates 3D models of carbohydrates. | Can be used to build a starting 3D structure of GF8 for further computational analysis. glycopedia.eu |

| Glyco3D | A portal of interlinked databases for 3D structures of carbohydrates and their protein interactors. | Provides a repository of known carbohydrate structures that can serve as a reference for GF8 modeling. nih.gov |

| SimGlycan | Predicts glycan structures from mass spectrometry data. | Can aid in the structural confirmation of GF8 from experimental data. premierbiosoft.com |

| CAPSIF (Carbohydrate-Protein Interaction Site Identifier) | A deep learning model to predict carbohydrate-binding sites on proteins. | Can be used to predict potential protein interaction partners for GF8. frontiersin.org |

| PeSTo-Carbs | A geometric deep learning tool for predicting protein-carbohydrate binding interfaces. | Offers another avenue for identifying and characterizing the binding sites of GF8 on proteins. acs.org |

| CSM-carbohydrate | Predicts the binding affinity of protein-carbohydrate complexes. | Can be employed to quantify the strength of predicted interactions between GF8 and proteins. nih.gov |

The prediction of interactions between this compound and proteins is a key aspect of glycoinformatics. Techniques such as molecular docking can be used to predict the binding pose of GF8 within the active site of a protein. These predictions, combined with the conformational information from MD simulations, can provide a detailed picture of the molecular recognition process. For instance, understanding how GF8 interacts with fructan-metabolizing enzymes can offer insights into its prebiotic activity. pnas.org

The application of these computational approaches is essential for building a comprehensive understanding of the structure-function relationship of this compound. While direct computational studies on this specific oligosaccharide are limited, the principles and findings from research on similar inulin-type fructans provide a solid foundation for predicting its conformational and interactive properties.

Mechanisms of Action in Non Human Biological Systems and in Vitro Models Excluding Human Clinical Data

Selective Fermentation and Substrate Utilization by Gut Microbiota in In Vitro Fermentation Systems

The chemical structure of Fructo-oligosaccharide DP9/GF8, characterized by its β(2-1) fructosyl-fructose linkages, renders it indigestible by host enzymes in the upper gastrointestinal tract. Consequently, it arrives in the colon intact, where it becomes a substrate for microbial fermentation. The degree of polymerization is a critical factor influencing the kinetics and microbial selectivity of this process. Fructans with a higher degree of polymerization, such as DP9, are generally fermented more slowly than their short-chain counterparts. mdpi.comnih.gov This slower fermentation rate means that this compound is likely fermented more distally in the colon, providing a carbon source for bacteria residing in that region.

The ability to metabolize fructans of a specific chain length is not universal among gut bacteria and is highly strain-dependent. researchgate.net Probiotic strains, particularly species of Bifidobacterium and Lactobacillus, are well-known consumers of fructo-oligosaccharides. nih.gov

Studies on fructans with varying degrees of polymerization have shown that bifidobacteria, for instance, exhibit different preferences and efficiencies in utilizing these substrates. While some strains of Bifidobacterium preferentially metabolize shorter-chain FOS, others are equipped with the enzymatic machinery to degrade longer-chain fructans like inulin (B196767), which would include DP9. researchgate.netnih.gov For example, in vitro studies have demonstrated that Bifidobacterium animalis subsp. lactis BB-12 can ferment high DP fructans, leading to an increase in its population. mdpi.com The kinetics of this utilization are influenced by the specific enzymes, such as β-fructofuranosidases, that the bacterial strain possesses. researchgate.net The degradation of higher DP fructans often involves extracellular enzymes that break down the longer chains into smaller, more readily transportable oligosaccharides.

The table below summarizes findings on the utilization of fructans with varying degrees of polymerization by different bacterial genera, which can be extrapolated to understand the potential kinetics of this compound utilization.

| Bacterial Genus | Utilization of High DP Fructans (including DP9) | Kinetic Characteristics | Reference |

| Bifidobacterium | Strain-dependent, with many strains capable of utilization. | Slower utilization compared to short-chain FOS. May involve extracellular hydrolysis. | mdpi.comresearchgate.netnih.gov |

| Lactobacillus | Strain-dependent, with some species showing the ability to metabolize inulin. | Variable, often slower than glucose metabolism. | nih.gov |

| Faecalibacterium | Can be stimulated by high DP fructans. | Slower fermentation in the distal colon. | mdpi.com |

| Roseburia | Some species, like Roseburia inulinivorans, are specialized in inulin degradation. | Efficiently ferments inulin to produce butyrate (B1204436). | rug.nl |

The microbial fermentation of this compound results in the production of various metabolites, with short-chain fatty acids (SCFAs) being the most significant. The primary SCFAs produced are acetate (B1210297), propionate (B1217596), and butyrate. The profile of these SCFAs is influenced by the substrate's degree of polymerization and the composition of the fermenting microbial community. mdpi.comnih.gov

In vitro fermentation studies have consistently shown that longer-chain fructans, such as inulin, lead to a higher proportional production of butyrate and propionate compared to short-chain FOS. mdpi.comnih.gov This is attributed to the slower fermentation allowing for cross-feeding interactions between different bacterial species. Primary degraders break down the long-chain fructan into smaller fragments, which are then utilized by other bacteria to produce a diverse range of SCFAs. For instance, fermentation of high DP fructans has been shown to stimulate butyrate-producing bacteria like Faecalibacterium prausnitzii. mdpi.com

The following table presents a summary of expected SCFA production from the fermentation of high DP fructans like this compound, based on in vitro studies.

| Fermentation End-Product | Expected Production from High DP Fructans | Key Bacterial Producers | Reference |

| Acetate | Produced in significant amounts. | Bifidobacterium, Lactobacillus | mdpi.comnih.gov |

| Propionate | Production is often stimulated. | Bacteroides, Propionibacterium | mdpi.comnih.gov |

| Butyrate | Production is notably enhanced. | Faecalibacterium, Roseburia, Eubacterium | mdpi.comnih.gov |

| Lactate | Produced as an intermediate, often converted to other SCFAs. | Bifidobacterium, Lactobacillus | mdpi.com |

Modulation of Microbial Community Structure and Function in Model Ecosystems

The introduction of a specific substrate like this compound into a complex microbial ecosystem, such as that simulated in in vitro colon models, can significantly alter the community's composition and functional capacity. researchgate.netnih.gov

High-throughput sequencing of the 16S rRNA gene is a powerful tool used to assess changes in the microbial community structure in response to fructan fermentation. researchgate.netnih.govnih.gov These studies have revealed that fructans with a higher degree of polymerization can selectively stimulate the growth of beneficial bacteria. For example, in vitro fermentation of high DP inulin has been shown to increase the abundance of Bifidobacterium, Faecalibacterium, and Anaerostipes. mdpi.com Concurrently, a decrease in the abundance of potentially pathogenic bacteria, such as certain members of the Enterobacteriaceae family, has also been observed. mdpi.com

Metagenomic and metatranscriptomic analyses can provide deeper insights into the functional changes within the microbial community. These approaches can identify the specific genes and metabolic pathways that are upregulated in response to the presence of this compound, such as those involved in carbohydrate transport and metabolism.

The interactions between this compound and the gut microbiota are governed by several ecological principles. The concept of "niche specialization" is particularly relevant, as the ability to degrade and utilize this complex carbohydrate provides a competitive advantage to certain bacterial species. nih.gov The slower fermentation rate of this higher DP fructan also contributes to a more sustained release of energy, which can support a more stable microbial community over time compared to the rapid fermentation of simple sugars.

Furthermore, the principle of "cross-feeding" plays a crucial role. Primary degraders that can hydrolyze the long-chain this compound release smaller oligosaccharides and monosaccharides into the environment. These breakdown products can then be utilized by other members of the microbial community that lack the enzymatic capacity to degrade the parent molecule. This metabolic cooperation leads to a more diverse and resilient microbial ecosystem and contributes to the varied SCFA profile observed with high DP fructan fermentation.

Molecular Interactions of this compound with Microbial Receptors and Adhesion Mechanisms

The initial step in the utilization of this compound by bacteria involves its recognition and binding to microbial surface structures. While specific data for DP9 is scarce, studies on oligosaccharides in general suggest that they can influence bacterial adhesion to intestinal epithelial cells. nih.govnih.gov

Oligosaccharides can act as "decoy receptors," competitively inhibiting the binding of pathogenic bacteria to the host's intestinal lining. nih.gov By mimicking the carbohydrate structures on the surface of epithelial cells, this compound could potentially block the adhesion sites for pathogens, thereby preventing their colonization.

Conversely, some probiotic bacteria may possess specific adhesins that recognize and bind to fructans. This interaction could facilitate the localization of these beneficial bacteria in close proximity to their preferred substrate, enhancing their ability to utilize it and exert their probiotic effects. The molecular details of these interactions, such as the specific microbial receptors and the conformational requirements of the fructan chain, are areas of ongoing research.

Influence on Gene Expression and Metabolic Pathways in Model Microorganisms and Animal Intestinal Cells (In vitro/ex vivo)

Fructo-oligosaccharides (FOS), including those with a degree of polymerization (DP) around nine, exert significant influence on the genetic and metabolic activities of both microorganisms and intestinal cells in non-human, in vitro and ex vivo models. These interactions occur through the direct fermentation of FOS by specific microbes and through the direct contact of FOS and its metabolites with host intestinal cells.

Modulation of Microbial Gene Expression and Metabolism

In controlled in vitro environments, FOS are selectively metabolized by beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus. nih.govfrontiersin.org This selective utilization is dictated by the specific genetic machinery possessed by these microorganisms for the uptake and catabolism of fructans. The fermentation capacity is dependent on both the bacterial strain and the chain length (DP) of the FOS, with shorter chains often being fermented more rapidly. mdpi.comnih.gov

The core mechanism involves the expression of specific enzymes, primarily β-fructofuranosidases, which belong to the glycoside hydrolase family 32 (GH32). nih.govbiorxiv.org These enzymes hydrolyze the β(2→1) glycosidic bonds in FOS, breaking them down into fructose (B13574) and glucose, which can then enter the bacterium's central metabolic pathways. biorxiv.org In some bacteria, such as Bifidobacterium breve, the genes responsible for FOS metabolism are organized in specific "utilization clusters" that are induced in the presence of FOS. frontiersin.org However, this gene expression can be subject to carbon catabolite repression (CCR), where the presence of more easily metabolized sugars like glucose can inhibit the transcription of FOS-metabolizing genes. frontiersin.org

The primary metabolic consequence of FOS fermentation by these microorganisms is the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, along with lactate. nih.govoup.com This metabolic shift alters the gut environment. For example, in vitro fermentation of FOS by canine fecal microbiota has been shown to significantly increase the concentrations of acetic, propionic, and n-butyric acids after 24 hours. nih.gov The specific profile of SCFAs produced can be influenced by the FOS chain length; fermentation of oligofructose often yields more acetate and lactate, while longer-chain inulin can result in higher concentrations of butyrate. mdpi.com

Table 1: Influence of Fructo-oligosaccharides on Gene Expression and Metabolism in Model Microorganisms (In Vitro)

| Microorganism | Fructan Type/DP | Affected Genes/Pathways | Observed Outcome | Reference |

|---|---|---|---|---|

| Bifidobacterium breve | FOS | FOS utilization gene cluster, Carbon Catabolite Repression (CCR) pathway | Induction of FOS metabolism genes, which are repressed by glucose. | frontiersin.org |

| Bifidobacterium animalis subsp. lactis BB-12 | Low DP Fructans (Oligofructose) | Carbohydrate metabolism | More pronounced fermentation and growth compared to high DP fructans. | mdpi.com |

| Mixed Canine Fecal Microbiota | FOS | SCFA production pathways | Increased concentrations of acetic acid, propionic acid, and n-butyric acid. | nih.gov |

| General Fructan-Consuming Bacteria | FOS | Glycoside Hydrolase Family 32 (GH32) genes | Expression of β-fructofuranosidase enzymes to hydrolyze fructans. | biorxiv.org |

Direct Effects on Animal Intestinal Cell Gene Expression

Beyond their interaction with microbiota, fructans can directly modulate the gene expression and metabolic pathways of animal intestinal cells. Studies using in vitro models, such as the Caco-2 cell line (a model for human intestinal absorptive cells), and ex vivo tissues from germ-free animals have demonstrated that these effects can occur independently of any microbial fermentation. nih.govfrontiersin.org

Research on Caco-2 cells has shown that FOS treatment can enhance the expression of genes involved in focal adhesion and inflammation. nih.gov Specific genes upregulated in the focal adhesion pathway include integrins (ITGB8, ITGA6, ITGA5), secreted phosphoprotein 1 (SPP1), caveolin 1 (CAV1), and laminins (LAMA3, LAMC2). nih.gov Concurrently, genes related to inflammatory pathways, such as TNF, prostaglandin-endoperoxide synthase 2 (PTGS2), vascular endothelial growth factor A (VEGFA), and matrix metallopeptidase 13 (MMP13), were also upregulated. nih.gov

The structural characteristics of fructans, such as chain length and branching, appear to be critical determinants of their effect on intestinal cells. In one study using Caco-2 cells, long-chain inulin-type fructans (ITF II, DP 10–60) were shown to influence the expression of genes encoding for tight junction proteins, such as E-cadherin (CDH1) and occludin (OCLN). rug.nl In a study on Tropical gar (Atractosteus tropicus) larvae, dietary FOS supplementation led to the upregulation of intestinal barrier function genes, including mucin 2 (muc-2) and the tight junction proteins zonula occludens-2 (zo-2) and claudin-3. mdpi.com

Experiments using tissues from germ-free mice further confirm these direct effects. In the ileum of these animals, both short- and long-chain β2→1-fructans were found to modulate whole-genome expression profiles. frontiersin.org Notably, long-chain fructans specifically altered the expression of genes involved in B-cell responses, such as IgD and CD20, highlighting a direct interaction between these complex carbohydrates and the host's mucosal immune system. researchgate.netrug.nl

Table 2: Influence of Fructo-oligosaccharides on Gene Expression in Animal Intestinal Cells (In Vitro/Ex Vivo)

| Model System | Fructan Type/DP | Affected Genes/Pathways | Observed Outcome | Reference |

|---|---|---|---|---|

| Caco-2 Cells | FOS | Focal Adhesion & Inflammation Pathways | Upregulation of genes including ITGB8, ITGA6, SPP1, TNF, PTGS2, VEGFA. | nih.gov |

| Caco-2 Cells | Long-chain ITF (DP 10-60) | Intestinal Tight Junctions | Modulation of tight junction gene expression (e.g., CDH1, OCLN). | rug.nl |

| Tropical Gar (Atractosteus tropicus) Larvae | FOS | Intestinal Barrier Function | Upregulation of muc-2, zo-2, and claudin-3 genes. | mdpi.com |

| Germ-Free Mouse Ileum | Long-chain β2→1-fructans | B-cell Responses | Upregulation of genes involved in antibody production, such as IgD and CD20. | researchgate.netrug.nl |

Analytical Methodologies for Quantification and Purity Assessment of Fructo Oligosaccharide Dp9/gf8

Spectrophotometric and Colorimetric Assays for Total Oligosaccharide Content

Spectrophotometric and colorimetric assays are fundamental methods for determining the total concentration of oligosaccharides. These techniques are typically based on chemical reactions that produce a colored product, the absorbance of which is proportional to the amount of sugar present.

One of the most widely used methods is the phenol-sulfuric acid method . This assay is effective for the quantitative determination of a wide range of carbohydrates, including oligosaccharides. nih.gov In the presence of concentrated sulfuric acid, carbohydrates are hydrolyzed to monosaccharides, which are then dehydrated to form furan (B31954) derivatives. These derivatives react with phenol (B47542) to produce a stable yellow-orange colored compound that can be measured spectrophotometrically, typically around 490 nm. nih.govacs.org The concentration of the oligosaccharide is determined by comparing its absorbance to a calibration curve prepared from appropriate monosaccharide standards. nih.gov

Another common technique is the 3,5-dinitrosalicylic acid (DNS) assay , which is used to quantify reducing sugars. lu.se This method involves a redox reaction where the DNS is reduced to 3-amino-5-nitrosalicylic acid by the reducing ends of the oligosaccharides, resulting in a color change from yellow to reddish-brown. lu.se While effective, it's important to note that this method's specificity is for the reducing end of the sugar, and studies have shown potential reactions with other hydroxyl groups, which could affect accuracy depending on the degree of polymerization. lu.se

The resorcinol (B1680541) assay is another colorimetric method that can be adapted for fructan analysis. This method involves the hydrolysis of fructo-oligosaccharides into fructose (B13574), which then reacts with resorcinol in an acidic medium to form a colored complex. pharmahealthsciences.net The reaction is typically heated to develop the color, and the absorbance is measured at a specific wavelength, such as 490 nm or 480 nm. pharmahealthsciences.netresearchgate.net This method has been shown to have good linearity and precision for the determination of inulin (B196767) and other fructans. researchgate.net

These methods are valuable for providing a rapid estimation of the total oligosaccharide content. However, they are generally not specific to a particular oligosaccharide like DP9/GF8 and can be susceptible to interference from other carbohydrates present in the sample. researchgate.net

Table 1: Comparison of Spectrophotometric and Colorimetric Assays

| Assay Method | Principle | Typical Wavelength | Key Features |

|---|---|---|---|

| Phenol-Sulfuric Acid | Hydrolysis and dehydration of carbohydrates, followed by reaction with phenol to form a colored complex. nih.gov | 490 nm | Broad applicability for total carbohydrates; reliable and well-established. nih.gov |

| 3,5-Dinitrosalicylic Acid (DNS) | Reduction of DNS by reducing sugars to form 3-amino-5-nitrosalicylic acid. lu.se | 540-575 nm | Specific for quantifying reducing sugars; reaction conditions can influence specificity. lu.se |

Enzymatic Assays for Specific Fructo-oligosaccharide DP9/GF8 Quantification and Purity

Enzymatic assays offer higher specificity for the quantification of fructo-oligosaccharides (FOS) and for assessing the purity of FOS mixtures. These methods utilize enzymes that can selectively hydrolyze specific glycosidic linkages.

For the analysis of FOS, a common approach involves a multi-step enzymatic process. First, interfering sugars like sucrose (B13894) and starch are removed. This is achieved by treating the sample with a specific enzyme mixture containing sucrase, α-amylase, pullulanase, and maltase. scispace.comresearchgate.net Sucrase is particularly important as it hydrolyzes sucrose without acting on low-degree-of-polymerization FOS. researchgate.net The resulting glucose and fructose are then reduced to sugar alcohols using sodium borohydride. researchgate.netresearchgate.net

Following the removal of interfering sugars, the fructans are specifically hydrolyzed to their constituent fructose and glucose units using a mixture of purified exo- and endo-inulinanases (fructanases). scispace.comresearchgate.netresearchgate.net The amount of fructose and glucose released is then quantified, often using a spectrophotometric method like the p-hydroxybenzoic acid hydrazide (PAHBAH) method. researchgate.netresearchgate.net The purity of the enzymes used in these kits is crucial to prevent the degradation of the target FOS and ensure accurate results. researchgate.net

This enzymatic approach allows for the specific measurement of total fructan content, from which the concentration of FOS can be determined. While highly specific for the fructan group, these assays typically provide a total FOS value rather than quantifying individual oligomers like DP9/GF8. However, they are invaluable for determining the purity of a FOS preparation by quantifying and facilitating the removal of non-FOS carbohydrates, such as residual sucrose, glucose, and fructose, which can be present as byproducts of the enzymatic synthesis of FOS. nih.govfrontiersin.org

Table 2: Key Enzymes in Fructo-oligosaccharide Analysis

| Enzyme | Function | Role in Assay |

|---|---|---|

| Sucrase | Specifically hydrolyzes sucrose to glucose and fructose. researchgate.net | Removes sucrose interference without degrading FOS. scispace.comresearchgate.net |

| α-Amylase, Pullulanase, Maltase | Hydrolyze starch to glucose. researchgate.net | Remove starch interference. scispace.com |

| Exo- and Endo-inulinanases | Hydrolyze β-(2→1) fructosyl-fructose linkages in fructans. researchgate.net | Specifically break down FOS into quantifiable monosaccharides. researchgate.net |

Advanced Chromatographic Methods for Purity and Impurity Profiling (e.g., Relative Correction Factors for LC-ELSD)

For the separation, specific quantification, and detailed purity and impurity profiling of individual fructo-oligosaccharides like DP9/GF8, advanced chromatographic methods are essential. High-Performance Liquid Chromatography (HPLC) is the most prominent technique used for this purpose. rroij.com

HPLC systems coupled with an Evaporative Light Scattering Detector (ELSD) are particularly well-suited for the analysis of non-chromophoric compounds like oligosaccharides. spkx.net.cnmdpi.com The separation is often achieved using amino or amide-based columns under hydrophilic interaction liquid chromatography (HILIC) conditions, with a mobile phase typically consisting of acetonitrile (B52724) and water. spkx.net.cnmdpi.com The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This detection method is universal for non-volatile compounds and provides a more stable baseline compared to refractive index (RI) detectors. mdpi.comresearchgate.net

A significant challenge with ELSD is its non-linear response, which complicates direct quantification. scienceopen.com To overcome this, the method of Quantitative Analysis for Multi-components by a Single Marker (QAMS) can be employed, which utilizes Relative Correction Factors (RCFs). scienceopen.com In this approach, a single, readily available standard (like nystose (B80899), GF3) is used for calibration. The RCFs for other components (like GF8) relative to this standard are experimentally determined. Once established, these RCFs allow for the accurate quantification of multiple FOS components using only the single standard, which is particularly useful when pure standards for each oligomer are not available. scienceopen.com For instance, a study on eight fructooligosaccharides established RCFs for GF1-GF8 relative to nystose (GF3), demonstrating the method's validity with good linearity (R² > 0.9998) and accuracy (95–105%). scienceopen.com

Impurity profiling is a critical aspect of quality control, aiming to detect, identify, and quantify impurities that may arise during synthesis or degradation. rroij.comnih.gov HPLC-ELSD and HPLC-MS (Mass Spectrometry) are powerful tools for this purpose. nih.gov They can effectively separate DP9/GF8 from other FOS of different degrees of polymerization (e.g., 1-kestose, nystose), as well as from residual starting materials (sucrose) and by-products (glucose, fructose). spkx.net.cnnih.gov

Table 3: Example HPLC-ELSD Parameters for Fructo-oligosaccharide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Amino Column (e.g., XAmide, NH2 Inersil) | spkx.net.cnmdpi.com |

| Mobile Phase | Acetonitrile:Water (Gradient Elution) | spkx.net.cn |

| Flow Rate | 1.0 mL/min | spkx.net.cnmdpi.com |

| Column Temperature | 30 °C | mdpi.com |

| ELSD Drift Tube Temp. | 85 °C | spkx.net.cn |

Establishment of Calibration Standards and Reference Materials for Analytical Validation

The validation of any analytical method is crucial to ensure its accuracy, precision, and reliability for its intended purpose. For the quantification of this compound, this involves the use of high-purity calibration standards and reference materials. nih.gov

Calibration Standards: Commercially available analytical standards of specific FOS, such as nystose (GF3), are often used. sigmaaldrich.comnih.gov These standards should have a certified purity, typically ≥98% as determined by HPLC. sigmaaldrich.com For quantitative analysis, external standard calibration is a common methodology. nih.gov This involves preparing a series of standard solutions at different concentrations to generate a calibration curve, which plots the detector response (e.g., peak area) against the concentration. nih.govthermofisher.com The linearity of this curve, typically assessed by the coefficient of determination (R²), is a key validation parameter, with values ≥ 0.999 being desirable. nih.gov

Method Validation: A comprehensive method validation protocol evaluates several parameters to ensure the quality of the analytical results. nih.govnih.gov These parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a sample matrix. nih.gov

For example, a validated HPLC-RI method for FOS quantification demonstrated good linearity (R ≥ 0.9991), low detection limits (≤0.06 g/L), low quantification limits (≤0.2 g/L), and satisfactory precision (%RSD ≤ 5%). nih.gov The establishment of such validated methods, underpinned by high-quality reference standards, is fundamental for the routine quality control and analysis of this compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,5-dinitrosalicylic acid |

| 3-amino-5-nitrosalicylic acid |

| Acetonitrile |

| This compound |

| Fructose |

| Fructofuranosylnystose |

| Galactose |

| Glucose |

| 1-kestose |

| Lactose |

| Maltose |

| Nystose |

| Phenol |

| Resorcinol |

| Sodium borohydride |

| Sucrose |

Novel Applications and Bioprocessing Research for Fructo Oligosaccharide Dp9/gf8 Excluding Human Clinical and Basic Properties

Role in Animal Nutrition Research (Mechanistic Studies)

Fructo-oligosaccharides are recognized as functional feed ingredients in animal nutrition. Mechanistic studies, primarily using mixtures of FOS with varying chain lengths, have explored their role in modulating the gastrointestinal environment, which is crucial for animal health and productivity.

Modulating Gut Microbiota in Livestock and Companion Animal Models

The primary mechanism by which FOS, including longer-chain variants like DP9/GF8, exerts its biological effects is through the selective fermentation by beneficial gut microorganisms. As non-digestible fibers, FOS pass through the upper gastrointestinal tract intact and become a substrate for bacteria in the hindgut. nih.gov

Research in various animal models has consistently demonstrated the prebiotic activity of FOS:

Companion Animals: The principles of gut microbiota modulation by prebiotics are also applicable to companion animals. The selective fermentation of FOS by beneficial bacteria like Bifidobacterium and Lactobacillus helps to maintain a healthy intestinal balance.

This selective stimulation of beneficial microbes and the competitive exclusion of potential pathogens is a cornerstone of the prebiotic effect attributed to FOS.

Influence on Nutrient Metabolism and Digestibility in Animal Models (Mechanistic Focus)

The fermentation of FOS by the gut microbiota leads to the production of various metabolites that significantly influence the host's nutrient metabolism. The most notable of these metabolites are short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436). nih.gov

Studies focusing on the mechanistic impact of FOS on metabolism have revealed several key effects:

SCFA Production and pH Reduction: In weanling pigs, FOS supplementation increased the concentrations of lactic acid and acetic acid in the ileum and propionic acid in the colon. nih.gov A study in turkeys fed a preparation of kestose (GF2) and nystose (B80899) (GF3) found a significant increase in the total concentration of SCFAs in the cecal digesta. nih.gov This increased production of acidic compounds lowers the pH of the intestinal environment, which can inhibit the growth of pH-sensitive pathogens and improve the solubilization and absorption of certain minerals. nih.govnih.gov

Digestive Enzyme Activity: Research in pigs suggests that dietary FOS can have a positive effect on protein digestion and the activity of digestive enzymes. nih.gov

Intestinal Morphology: By promoting a healthy gut microbiota and providing energy in the form of SCFAs to intestinal cells, FOS can positively influence the structure of the gut. Some studies report that FOS supplementation may lead to longer villi and a better villus-height-to-crypt-depth ratio, suggesting improved absorptive functions. nih.gov

| Parameter | Control Group | FOS-Supplemented Group (0.6%) | Change |

|---|---|---|---|

| Cecal Digesta pH | 6.13 | 5.79 | ▼ Decreased |

| Total SCFA (μmol/g) | 81.1 | 107.7 | ▲ Increased |

| Microbial α-galactosidase (U/g) | 0.90 | 1.61 | ▲ Increased |

| Microbial β-glucosidase (U/g) | 0.22 | 0.38 | ▲ Increased |

Application in Food Science and Technology (Functional Ingredient Science)

FOS are widely utilized in the food industry as functional ingredients, prized for their health benefits and technological properties. ayurvedjournal.com Their incorporation into food products is driven by consumer demand for healthier, value-added options. mdpi.com

Academic Exploration of Fructo-oligosaccharide DP9/GF8 as a Functional Food Component

FOS, including longer-chain molecules like DP9/GF8, are explored academically as functional food components primarily for their contributions to fiber content and their prebiotic effects. bohrium.com Because their β (2-1) glycosidic bonds are resistant to human digestive enzymes, they are classified as non-digestible carbohydrates or dietary fiber. nih.gov

This non-digestibility means they contribute minimal calories to a food product, making them a suitable ingredient for low-calorie or sugar-reduced formulations. mdpi.com The primary functional role of FOS is to act as a prebiotic, selectively nourishing beneficial gut bacteria. researchgate.net This has led to their inclusion in a wide array of products, including dairy items, baked goods, beverages, and breakfast cereals, to enhance their nutritional profile. ayurvedjournal.com FOS are generally recognized as safe (GRAS) for use in food, further supporting their application. mdpi.com

Stability and Reactivity in Model Food Processing Environments

The successful incorporation of a functional ingredient into a food product depends on its stability during processing and storage. The stability of FOS can be influenced by factors such as temperature, pH, and the surrounding food matrix.

pH and Thermal Stability: FOS are generally stable under neutral pH conditions but are susceptible to hydrolysis into fructose (B13574) under highly acidic conditions, particularly when combined with high temperatures and extended processing times. orisonchem.com This sensitivity can make their application in products like acidic soft drinks with a long shelf life challenging. However, in many other applications, such as fruit preparations, the degree of hydrolysis can be effectively managed by controlling processing parameters. orisonchem.com

Influence of Polymerization Degree: Research on fructans with different degrees of polymerization (DP) used as carriers for a food colorant found that the DP (ranging from 5 to ≥23) did not significantly affect the pH or thermal stability of the final product. nih.gov This suggests that longer-chain FOS like DP9/GF8 would likely exhibit stability profiles similar to other FOS in various food matrices under typical processing conditions.

| Processing Condition | Stability/Reactivity of FOS | Potential Outcome |

|---|---|---|

| Neutral pH, Moderate Heat | Generally Stable | Prebiotic functionality is retained. |

| Low pH (<4.0) with High Heat | Susceptible to Hydrolysis | Breaks down into fructose, loss of prebiotic effect. orisonchem.com |

| Baking / Extrusion | Generally Stable | Can be incorporated into baked goods and cereals. ayurvedjournal.com |

| Use as a Carrier Matrix | Stable | Does not negatively impact the stability of the active compound (e.g., colorant). nih.gov |

Industrial Biotechnology and Biorefinery Integration

The commercial production of FOS is a key application of industrial biotechnology, utilizing enzymatic processes to create high-value functional ingredients from common agricultural substrates. foodchemistryjournal.com This production can be integrated into broader biorefinery concepts, where agricultural raw materials are converted into a range of value-added products.

The primary biotechnological routes for FOS production are:

Enzymatic Synthesis from Sucrose (B13894): This is the most common method for producing short-chain FOS. It employs enzymes with fructosyltransferase (FTase) activity, often derived from microorganisms like Aspergillus niger. The enzyme catalyzes the transfer of fructose units from one sucrose molecule to another, creating a mixture of kestose (GF2), nystose (GF3), fructofuranosylnystose (GF4), and longer-chain FOS. foodchemistryjournal.comgoogle.com

Enzymatic Hydrolysis of Inulin (B196767): Inulin, a long-chain fructan (DP up to 60) extracted from plants like chicory root, can be partially hydrolyzed using enzymes such as endo-inulinases. This process breaks the long inulin chains into a mixture of FOS with varying, shorter chain lengths. foodchemistryjournal.comnih.gov

These production methods fit well within a biorefinery model. Agricultural crops rich in sucrose (e.g., sugarcane, sugar beets) or inulin (e.g., chicory, Jerusalem artichoke) can serve as the primary feedstock. mdpi.com After the enzymatic conversion, downstream processing, such as chromatography or filtration with activated charcoal, can be used to purify the FOS and separate them from residual monosaccharides like glucose and fructose, thereby increasing the purity and functional value of the final product. nih.gov This approach allows for the efficient conversion of agricultural commodities into specialized, health-promoting food ingredients.

Valorization of Agricultural Byproducts for this compound Production